N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinamide core, which is substituted with a methoxy group and a tetrahydrofuran-2-ylmethoxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the methoxy group and the tetrahydrofuran-2-ylmethoxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and tetrahydrofuran-2-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydrofuran-2-ylmethoxy groups play a crucial role in modulating the compound’s activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-amine
- N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)benzamide
Uniqueness
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a derivative of nicotinamide that exhibits potential biological activity. This compound's unique structural features, including the tetrahydrofuran moiety and methoxy groups, may influence its pharmacological properties and interactions with biological systems. Understanding its biological activity is crucial for its application in drug discovery and therapeutic development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A nicotinamide core, which is known for its role in various biological processes.
- A tetrahydrofuran ring that may enhance solubility and bioavailability.
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Sirtuins, which are involved in cellular regulation and aging processes .
- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that derivatives of nicotinamide exhibit significant anticancer properties. For instance, studies have shown that certain nicotinamide derivatives can inhibit the growth of various cancer cell lines, including:
- Colon Cancer (HT-29)
- Lung Cancer (A549)
In vitro studies demonstrated that this compound could reduce cell viability in these lines, suggesting potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HT-29 | 5.65 |
A549 | 11.4 |
Anti-inflammatory Activity
Nicotinamide derivatives have also been explored for their anti-inflammatory effects. The presence of the tetrahydrofuran group may enhance the compound's ability to modulate inflammatory pathways, potentially reducing cytokine release in macrophages.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 10 µM.
Study 2: Sirtuin Inhibition
Another investigation focused on the compound's ability to inhibit Sirtuin enzymes. Results showed that it effectively reduced Sirtuin activity by approximately 40% at a concentration of 20 µM, highlighting its potential role in regulating cellular metabolism and aging.
Properties
IUPAC Name |
N-methoxy-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-14-12(15)9-4-5-11(13-7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPOYGVBHFICFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CN=C(C=C1)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.